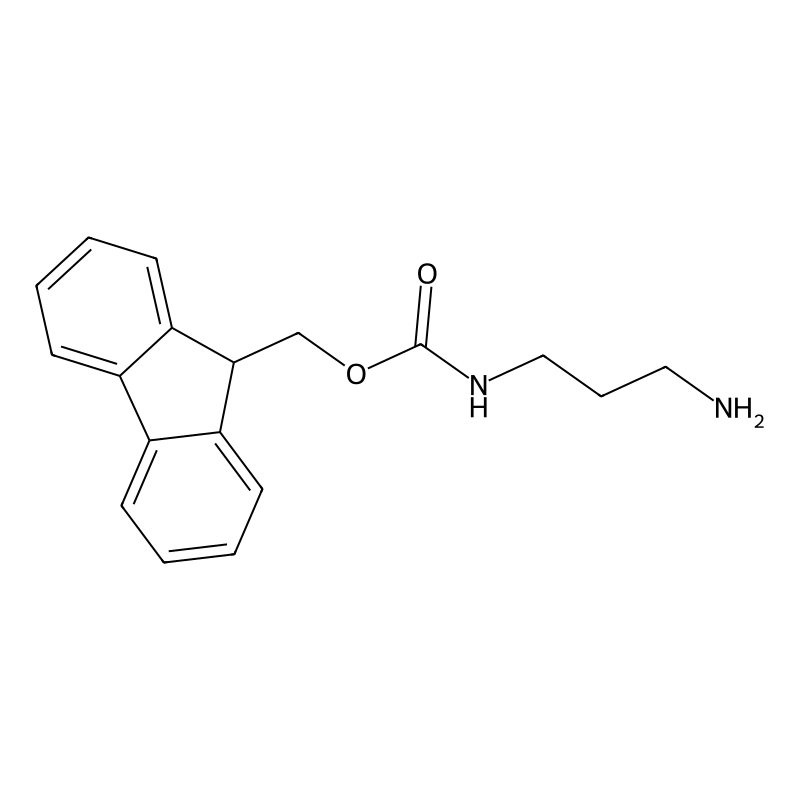

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

Fmoc-DAP is a key building block for the synthesis of peptides, which are chains of amino acids. Fmoc stands for Fluorenylmethoxycarbonyl, a protecting group that shields the N-terminus (amino group) of the attached amino acid (diaminopropanoic acid in this case) during peptide chain assembly. This controlled environment allows for the formation of specific peptide sequences.

Fmoc chemistry is one of the most common methods for solid-phase peptide synthesis (SPPS) [SPPS Source: ]. In SPPS, peptides are built on a solid support, with each amino acid residue incorporated one by one in a stepwise fashion. Fmoc-DAP serves as the starting unit, with its Fmoc group ensuring proper chain initiation and subsequent attachment of other amino acids.

Chemical Labeling

The amino group of Fmoc-DAP can be used for various chemical labeling purposes in research. The free amine group allows for the attachment of fluorescent tags, biotin molecules, or other functional groups. These modifications enable researchers to track, purify, or manipulate the labeled molecules within a biological system [Biotinylation Source: ].

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is an organic compound with the molecular formula . It features a fluorenyl group, which contributes to its stability and unique chemical properties. The compound is characterized by its carbamate functional group, which is known for its ability to form hydrogen bonds, enhancing its solubility and reactivity in various chemical environments. The structure includes a 9H-fluorene backbone, a methylene bridge, and an N-(3-aminopropyl) substituent, which plays a crucial role in its biological activity and potential applications in medicinal chemistry .

Fmoc-DAP does not have a direct mechanism of action as it's a building block for peptide synthesis. However, the Fmoc group plays a crucial role in peptide synthesis by reversibly protecting the N-terminus, allowing for stepwise addition of amino acids in a controlled manner. The selective removal of the Fmoc group exposes the amine group for peptide bond formation with the next amino acid in the sequence [].

The reactivity of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate is primarily influenced by the carbamate functional group. It can undergo hydrolysis in the presence of acids or bases to yield 9H-fluoren-9-ylmethyl amine and carbon dioxide. Additionally, it may participate in nucleophilic substitution reactions due to the presence of the amine group, allowing for further derivatization. The compound also exhibits potential for acylation reactions, making it a versatile intermediate in organic synthesis .

Research has indicated that 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate possesses notable biological activities. Its structure allows it to interact with various biological targets, potentially influencing signaling pathways related to cell growth and apoptosis. Preliminary studies suggest that it may exhibit antimicrobial properties, although further investigation is required to elucidate its full pharmacological profile .

The synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate typically involves the following steps:

- Formation of the Fluorenyl Methyl Ester: The fluorenyl alcohol is reacted with chloroformate to form the corresponding methyl ester.

- Amine Substitution: The methyl ester is then treated with 3-aminopropylamine under basic conditions to facilitate nucleophilic attack, resulting in the formation of the carbamate.

- Purification: The crude product is purified through recrystallization or chromatography to yield pure 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate .

This compound has diverse applications in medicinal chemistry and materials science. It serves as a building block for synthesizing more complex molecules used in drug development. Its unique structure makes it suitable for creating targeted therapies in cancer treatment and other diseases. Additionally, it can be utilized in the development of polymeric materials due to its stability and reactivity .

Interaction studies have shown that 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate can bind to various receptors and enzymes, influencing their activity. For instance, investigations into its binding affinity with certain protein targets have revealed potential pathways through which it may exert therapeutic effects. These studies are crucial for understanding the compound's mechanism of action and optimizing its use in clinical settings .

Several compounds share structural similarities with 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9H-Fluoren-9-ylmethyl carbamate | Similar fluorenyl backbone | Lacks the amino propyl group; simpler structure |

| (9H-Fluoren-9-yl)methyl (3-amino-propionic acid) | Contains an amino acid instead | Exhibits different biological activities |

| 9H-Fluoren-9-ylmethyl N-(2-aminoethyl)carbamate | Shorter alkyl chain on nitrogen | Potentially different pharmacokinetic properties |

These compounds highlight the unique characteristics of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, particularly its extended alkyl chain that may enhance its biological activity and solubility compared to others .